Staplabin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Staplabin is a natural product found in Stachybotrys microspora with data available.
Scientific Research Applications
Enhancing Fibrinolysis
Staplabin, along with other SMTPs (Stachybotrys microspora triprenyl phenols), is noted for its ability to enhance fibrinolysis. This process involves modulating the conformation of plasminogen to increase its susceptibility to activation by plasminogen activators. The production of this compound and SMTPs can be markedly elevated by feeding microbial cultures with specific amino acids or amino alcohols, which are partial molecular constituents of the compounds. This enhancement of fibrinolysis could have significant applications in medical research, especially in conditions related to blood clots and cardiovascular health (Hu, Narasaki, Ohyama, & Hasumi, 2001).
Modulating Plasminogen Conformation
Further research on this compound and SMTPs reveals that these compounds are non-lysine-analog plasminogen modulators. They have a unique ability to enhance the activation and fibrin binding of plasminogen by altering its conformation. Novel SMTPs, like SMTP-4D, -5D, -6D, -7D, and -8D, have been isolated from precursor D-amino acid-fed cultures, indicating a potential for these substances in creating new therapeutic agents based on their plasminogen modulation properties (Hu, Kitano, & Hasumi, 2003).
Novel this compound Analogs and Fibrinolysis
The discovery of novel this compound analogs, like SMTP-7 and -8, points to the potential for these substances in enhancing fibrinolysis and plasminogen activation. These analogs consist of two identical this compound core structures and are more potent than previous compounds, providing a 2- to 12-fold increase in urokinase-catalyzed plasminogen activation and fibrinolysis. This discovery opens the door to new therapeutic applications in treating diseases related to blood clots and fibrinolysis (Hu, Ohyama, & Hasumi, 2000).
properties
Molecular Formula |
C28H39NO6 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
5-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid |
InChI |
InChI=1S/C28H39NO6/c1-18(2)9-7-10-19(3)11-8-13-28(4)24(31)16-21-23(30)15-20-22(26(21)35-28)17-29(27(20)34)14-6-5-12-25(32)33/h9,11,15,24,30-31H,5-8,10,12-14,16-17H2,1-4H3,(H,32,33)/b19-11+ |
InChI Key |
PREWWCBUIKRUIM-YBFXNURJSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)CCCCC(=O)O)O)O)C)C)C |
synonyms |
staplabin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.